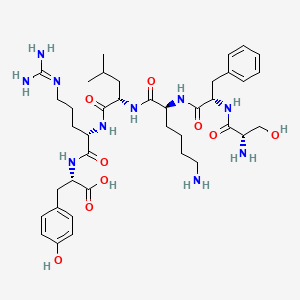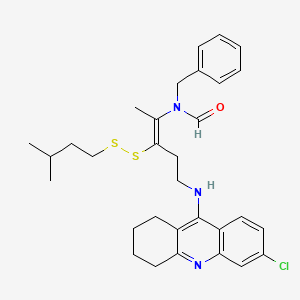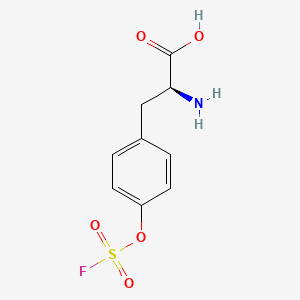
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of a fluorosulfonyl group attached to a phenyl ring, which is further connected to an amino acid backbone. The unique structure of this compound makes it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-Amino-3-(4-((Fluorosulfonyl)oxy)phenyl)propansäure beinhaltet typischerweise die Einführung der Fluorosulfonylgruppe in den Phenylring. Eine gängige Methode ist die direkte Fluorosulfonierung unter Verwendung von Fluorosulfonylradikalen. Dieses Verfahren ist effizient und prägnant und ermöglicht die Herstellung von Sulfonylfluoriden . Die Reaktionsbedingungen umfassen oft die Verwendung von Fluorosulfonierungsreagenzien wie Schwefelylfluoridgas oder anderen festen Reagenzien wie FDIT und AISF .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von (S)-2-Amino-3-(4-((Fluorosulfonyl)oxy)phenyl)propansäure großtechnische Fluorosulfonierungsprozesse umfassen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft Durchflussreaktoren und fortschrittliche Reinigungsverfahren, um die Qualität des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-2-Amino-3-(4-((Fluorosulfonyl)oxy)phenyl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Fluorosulfonylgruppe in ein Sulfonamid umwandeln.
Substitution: Die Fluorosulfonylgruppe kann durch andere Nucleophile substituiert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonsäuren, Sulfonamide und verschiedene substituierte Derivate. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und anderen biologisch aktiven Verbindungen .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-((Fluorosulfonyl)oxy)phenyl)propansäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird zum Studium von Enzymmechanismen und Protein-Ligand-Wechselwirkungen eingesetzt.
Medizin: Es dient als Zwischenprodukt bei der Entwicklung neuer Medikamente, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (S)-2-Amino-3-(4-((Fluorosulfonyl)oxy)phenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorosulfonylgruppe ist hochreaktiv und kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden. Diese Wechselwirkung kann die Enzymaktivität hemmen oder die Proteinfunktion verändern, was die Verbindung in der Medikamentenentwicklung und biochemischen Forschung nützlich macht .
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-3-Amino-2-(4-Fluorphenyl)propansäure: Diese Verbindung fehlt die Fluorosulfonylgruppe, aber sie hat ein ähnliches Aminosäuregrundgerüst.
3-[4-(Fluorosulfonyl)phenyl]propansäure: Diese Verbindung hat eine ähnliche Fluorosulfonylgruppe, unterscheidet sich aber in der Gesamtstruktur.
Einzigartigkeit
(S)-2-Amino-3-(4-((Fluorosulfonyl)oxy)phenyl)propansäure ist durch das Vorhandensein sowohl eines Aminosäuregrundgerüsts als auch einer Fluorosulfonylgruppe einzigartig. Diese Kombination verleiht ihr eine besondere chemische Reaktivität und biologische Aktivität, was sie zu einem wertvollen Werkzeug in verschiedenen Bereichen der Forschung und Industrie macht .
Eigenschaften
Molekularformel |
C9H10FNO5S |
|---|---|
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
IVWVAUUBEKCCJQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)

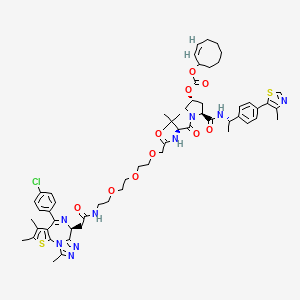
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
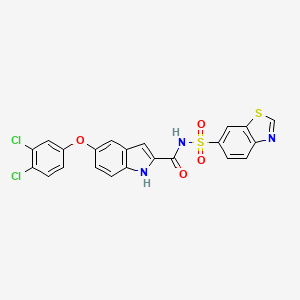
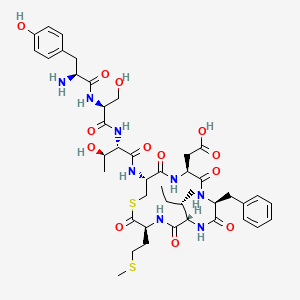
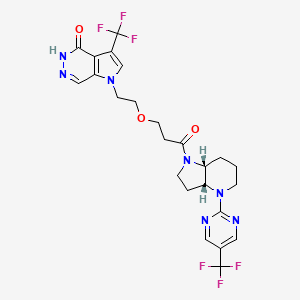
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
